4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a tetrahydroquinoline core with a pyridine ring attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a pyridine derivative and a suitable ketone, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .
Scientific Research Applications
4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a wide range of applications in medicinal chemistry.
Pyridine: Another related compound that serves as a key building block in organic synthesis.
Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the pyridine ring
Uniqueness
4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the tetrahydroquinoline core and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
609354-38-3 |
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Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4,6-dimethyl-2-pyridin-4-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C16H18N2/c1-11-3-4-15-14(9-11)12(2)10-16(18-15)13-5-7-17-8-6-13/h3-9,12,16,18H,10H2,1-2H3 |
InChI Key |
IWBFVISXEACBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)C)C3=CC=NC=C3 |
Origin of Product |
United States |
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